molecular formula C21H25FN2O8S B3942398 1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate

1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate

Cat. No. B3942398
M. Wt: 484.5 g/mol
InChI Key: ZCCROQIRWDKSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is also known as FSL-1 and has shown promising results in scientific research for its use in various fields.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This results in a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and receptors in the body. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The compound has also been shown to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate. These include:
1. Further research into the compound's mechanism of action to better understand its potential therapeutic applications.
2. The development of new synthetic methods to improve the yield and purity of the compound.
3. The study of the compound's potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
4. The study of the compound's potential use in the treatment of cancer and other diseases.
5. The study of the compound's potential use as an antimicrobial agent.
Conclusion:
1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Further research is needed to fully understand the compound's mechanism of action and its potential applications in medicine.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S.C2H2O4/c1-25-17-6-3-15(19(13-17)26-2)14-21-9-11-22(12-10-21)27(23,24)18-7-4-16(20)5-8-18;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCROQIRWDKSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate
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